molecular formula C9H18N2O B3081608 N~1~-cyclopropylleucinamide CAS No. 1105521-69-4

N~1~-cyclopropylleucinamide

Cat. No.: B3081608
CAS No.: 1105521-69-4
M. Wt: 170.25 g/mol
InChI Key: AOCXGTGWKFAMDR-UHFFFAOYSA-N
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Description

N~1~-cyclopropylleucinamide is a synthetic compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol. This compound has garnered interest in the scientific community due to its potential biological applications.

Chemical Reactions Analysis

N~1~-cyclopropylleucinamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: This compound can participate in nucleophilic substitution reactions, where reagents like alkyl halides or acyl chlorides are used. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N~1~-cyclopropylleucinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N1-cyclopropylleucinamide involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known that similar compounds can act on various biological pathways, potentially influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

N~1~-cyclopropylleucinamide can be compared with other similar compounds such as:

    Cycloleucine: A non-metabolizable amino acid formed by the cyclization of leucine.

    N-acetyl-leucine: Used as a drug for treating neurological disorders. These compounds share structural similarities but differ in their specific biological activities and applications.

This compound stands out due to its unique cyclopropyl group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-N-cyclopropyl-4-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-6(2)5-8(10)9(12)11-7-3-4-7/h6-8H,3-5,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCXGTGWKFAMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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